

# physical and chemical properties of 3,4-Dichloro-4'-fluorobenzophenone

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Compound of Interest

Compound Name:

3,4-Dichloro-4'fluorobenzophenone

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# An In-depth Technical Guide to 3,4-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**3,4-Dichloro-4'-fluorobenzophenone** is a halogenated aromatic ketone that holds significant interest for researchers in medicinal chemistry, materials science, and organic synthesis. Its substituted benzophenone core makes it a versatile scaffold for the development of novel compounds with potential applications in drug discovery and as a precursor for advanced polymers. The presence of dichloro and fluoro substituents on the phenyl rings imparts unique electronic and lipophilic properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,4-Dichloro-4'-fluorobenzophenone**, along with insights into its synthesis and potential applications.

## **Chemical and Physical Properties**

While specific experimental data for **3,4-Dichloro-4'-fluorobenzophenone** is not widely available in the public domain, its properties can be inferred from data on closely related compounds and computational predictions. The fundamental properties are summarized below.



Property	Value	Source
IUPAC Name	(3,4-Dichlorophenyl)(4-fluorophenyl)methanone	N/A
CAS Number	157428-51-8	[1]
Molecular Formula	C13H7Cl2FO	[1]
Molecular Weight	269.1 g/mol	[1]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.	Inferred from related compounds
Density	Not available	N/A

# **Synthesis**

The primary and most logical route for the synthesis of **3,4-Dichloro-4'-fluorobenzophenone** is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

### **Experimental Protocol: Friedel-Crafts Acylation**

While a specific protocol for **3,4-Dichloro-4'-fluorobenzophenone** is not detailed in the available literature, the following general procedure for the synthesis of similar halogenated benzophenones can be adapted.[2]

#### Reactants:

- Fluorobenzene
- 3,4-Dichlorobenzoyl chloride



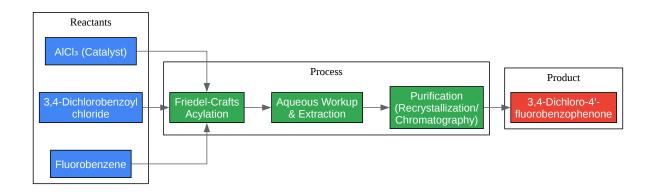
- Anhydrous aluminum chloride (AlCl<sub>3</sub>) (Lewis acid catalyst)
- Dichloromethane (DCM) or another suitable inert solvent

#### Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl<sub>2</sub>) is charged with anhydrous aluminum chloride and the solvent (e.g., dichloromethane).
- Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of the acylium ion complex is an exothermic process.
- Addition of Aromatic Substrate: Fluorobenzene is then added dropwise to the reaction mixture at 0 °C.
- Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, the reaction mixture is cooled to room temperature and poured slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Logical Relationship of Synthesis:





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Caption: Friedel-Crafts acylation workflow for synthesizing **3,4-Dichloro-4'-fluorobenzophenone**.

# **Chemical Reactivity and Potential Applications**

Halogenated benzophenones are known for their diverse chemical reactivity and have found applications in various fields.

- Photochemistry: Benzophenones are well-known photosensitizers. Upon UV irradiation, they
  can be excited to a triplet state, which can then participate in various photochemical
  reactions, such as hydrogen abstraction. This property is utilized in photopolymerization and
  UV curing processes.[3]
- Precursors for Polymers: Certain halogenated benzophenones serve as monomers for the synthesis of high-performance polymers like polyether ether ketone (PEEK). The specific halogenation pattern of 3,4-Dichloro-4'-fluorobenzophenone could be explored for creating novel polymers with tailored thermal and mechanical properties.[2]
- Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. Halogen atoms can significantly influence the pharmacokinetic and



pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, **3,4-Dichloro-4'-fluorobenzophenone** represents a valuable starting material or fragment for the synthesis of new potential therapeutic agents.[2][4]

# **Spectroscopic Characterization**

While experimental spectra for **3,4-Dichloro-4'-fluorobenzophenone** are not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the 3,4-dichlorophenyl ring will exhibit a more complex splitting pattern.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The carbons attached to fluorine will show a large one-bond coupling constant (<sup>1</sup>JCF), and other carbons in the fluorinated ring will exhibit smaller two- and three-bond couplings.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1670 cm<sup>-1</sup>.
   Other characteristic bands will include C-H stretching of the aromatic rings, C=C stretching of the rings, and C-Cl and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding
  to the molecular weight of the compound (269.1 g/mol). The isotopic pattern of the
  molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks
  at M, M+2, and M+4 in an approximate ratio of 9:6:1.

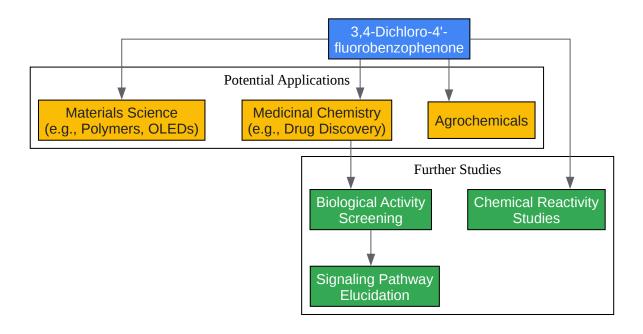
# **Biological Signaling Pathways**

Currently, there is no specific information available in the scientific literature detailing the involvement of **3,4-Dichloro-4'-fluorobenzophenone** in any biological signaling pathways. However, it is known that some benzophenone derivatives can act as endocrine disruptors by



interacting with nuclear receptors.[3] Further research is needed to investigate the potential biological activities and signaling pathway interactions of this specific compound.

Logical Diagram of Potential Research Areas:



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